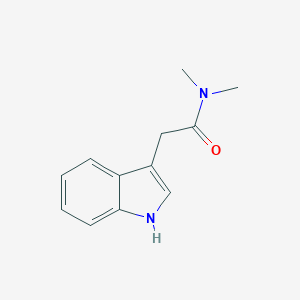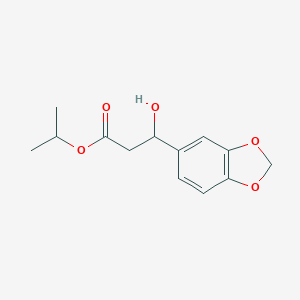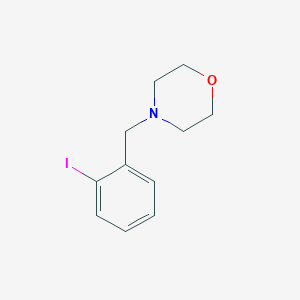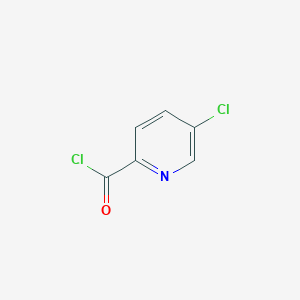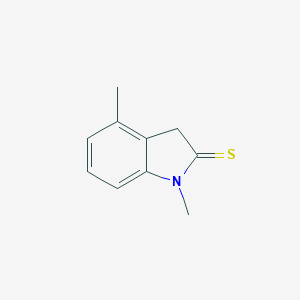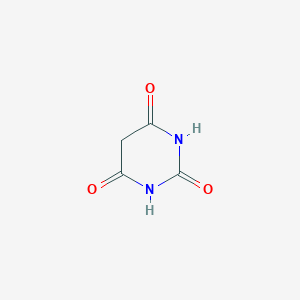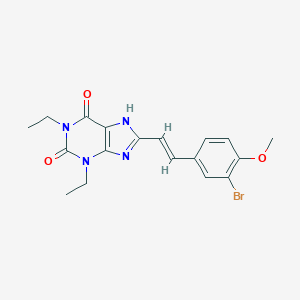
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine, also known as BMX or PD-168,077, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. BMX is a selective antagonist of the adenosine A1 receptor and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine acts as a selective antagonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, vascular tone, and inflammation. By blocking the A1 receptor, (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, vascular tone, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders, as well as anti-cancer effects in certain cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine is its selectivity for the adenosine A1 receptor, which allows for more targeted modulation of physiological processes. However, one limitation is that it can be difficult to obtain pure (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine due to its complex synthesis process, which can make it challenging to use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine. One area of interest is its potential use in the treatment of neurological disorders, particularly in combination with other drugs or therapies. Another area of interest is its potential use in the treatment of cancer, as more research is needed to fully understand its anti-cancer effects and how they can be optimized. Additionally, there is ongoing research into the synthesis and purification of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine to improve its yield and purity, which could make it more accessible for lab experiments and potential therapeutic applications.
Synthesemethoden
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-methoxystyrene with ethyl acetoacetate, followed by the addition of xanthine and the use of various reagents to produce the final product. The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been optimized over the years to increase yield and purity, and it is now a well-established method in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
CAS-Nummer |
155271-48-0 |
|---|---|
Produktname |
(E)-8-(3-Bromo-4-methoxystyryl)-1,3-diethylxanthine |
Molekularformel |
C18H19BrN4O3 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O3/c1-4-22-16-15(17(24)23(5-2)18(22)25)20-14(21-16)9-7-11-6-8-13(26-3)12(19)10-11/h6-10H,4-5H2,1-3H3,(H,20,21)/b9-7+ |
InChI-Schlüssel |
SBUXPWCFVRLFGI-VQHVLOKHSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)Br |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)Br |
Synonyme |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(3-bromo-4-methoxyphenyl)ethenyl )-1,3-diethyl-, (E)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



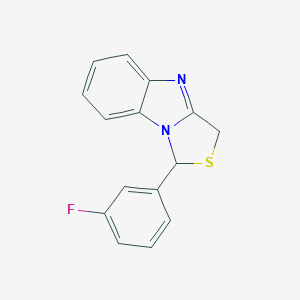
![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)

